molecular formula C7H12ClNO2 B1417870 Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1024038-72-9

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No.: B1417870
CAS No.: 1024038-72-9
M. Wt: 177.63 g/mol
InChI Key: FINRNZAMIJPDPU-FTEHNKOGSA-N
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Description

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 1024038-72-9) is a bicyclic amine-carboxylate derivative with a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . Its stereochemistry is defined as (1R,5S,6S), and it is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of allosteric inhibitors and bioactive molecules .

Properties

IUPAC Name

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINRNZAMIJPDPU-FTEHNKOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]2[C@@H]1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212063-26-7
Record name rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Biochemical Analysis

Biochemical Properties

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including proteases and esterases. The interaction with proteases, for instance, involves the binding of the compound to the active site of the enzyme, inhibiting its activity. This inhibition can be beneficial in therapeutic contexts where the downregulation of protease activity is desired, such as in the treatment of certain viral infections.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles. These changes can result in varied cellular responses, including apoptosis, proliferation, or differentiation, depending on the cell type and context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent substrate access and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target enzymes or proteins, thereby modulating its biochemical and cellular effects.

Biological Activity

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antiviral and analgesic research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7_7H12_{12}ClNO2_2
Molecular Weight177.63 g/mol
CAS Number1212063-26-7
StructureChemical Structure

Target Proteins

The compound primarily targets protease enzymes involved in viral replication, specifically:

  • HCV Protease : Inhibits the hepatitis C virus (HCV) protease, crucial for viral maturation.
  • SARS-CoV-2 Protease : Acts as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.

Mode of Action

This compound binds to the active sites of these proteases, effectively blocking their activity and disrupting the life cycle of the viruses. This inhibition results in:

  • Reduced Viral Load : By preventing viral replication, it helps control the infection and limits the spread within the host.

Antiviral Activity

Research highlights that this compound is a key component in several antiviral medications, including:

  • Boceprevir : A protease inhibitor used in treating hepatitis C.
  • PF-07321332 : An oral antiviral candidate for COVID-19 treatment.

Studies have shown that methyl exo-3-azabicyclo[3.1.0]hexane derivatives exhibit potent antiviral effects against both HCV and SARS-CoV-2, demonstrating significant promise in clinical applications .

Analgesic Properties

In addition to its antiviral properties, this compound has been investigated for its potential as an analgesic. It has been designed as an achiral μ-opioid receptor ligand with high binding affinity, indicating its potential use in pain management therapies .

Case Studies and Research Findings

  • Study on Opioid Receptor Ligands :
    • A study evaluated various 3-azabicyclo[3.1.0]hexane compounds as μ-opioid receptor ligands for treating pruritus in dogs.
    • The findings indicated that modifications to the lead structure enhanced binding affinity and selectivity for μ receptors over δ and κ subtypes, suggesting a pathway for developing new analgesics .
  • Antiviral Efficacy Assessment :
    • In vitro studies demonstrated that methyl exo-3-azabicyclo[3.1.0]hexane derivatives effectively reduced viral replication rates in cell cultures infected with HCV and SARS-CoV-2.
    • The results indicated a dose-dependent response, further supporting its potential as a therapeutic agent against these viruses .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its bicyclic structure allows for modifications that enhance pharmacological activity.
  • Potential Analgesic and Anti-inflammatory Agents :
    • Research indicates that derivatives of this compound may exhibit analgesic properties. Studies have shown that modifications to the bicyclic framework can lead to compounds with significant pain-relieving effects, making them candidates for further development in pain management therapies .

Case Study 1: CNS Activity

A study examined the effects of methyl exo-3-azabicyclo[3.1.0]hexane derivatives on neurotransmitter systems in animal models. The results indicated a modulation of dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and anxiety .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of synthesized derivatives of this compound. The findings revealed that certain derivatives exhibited significant activity against Gram-positive bacteria, indicating a potential role in developing new antibiotics .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes to achieve the desired bicyclic structure.

Synthesis Overview:

StepReaction TypeReagentsConditions
1CyclizationAmine + Acid ChlorideReflux
2EsterificationAlcohol + AcidRoom Temperature
3HydrochlorinationHydrochloric AcidControlled Temperature

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ in ester groups, substituents on the bicyclic core, and stereochemistry. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Key Differences
Ethyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 1373253-19-0 C₈H₁₄ClNO₂ Ethyl ester (COOCH₂CH₃) Longer alkyl chain increases lipophilicity (logP ~0.3 higher than methyl ester) .
(1S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride 2170489-24-2 C₇H₁₁ClNO₂ Carboxylic acid (COOH) and methyl group on N3 Acidic functional group enhances hydrogen-bonding potential; altered pharmacokinetics .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane 943516-54-9 C₇H₁₁N Dimethyl groups at C6 Loss of carboxylate reduces polarity; steric hindrance impacts receptor binding .
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride C₉H₁₆ClNO₂ Dimethyl at C6, methyl ester at C2 Steric effects from dimethyl groups may improve metabolic stability .

Physicochemical Properties

Property Methyl exo-3-azabicyclo[...] HCl Ethyl rel-(1R,5S,6r)- [...] HCl (1S,5R)-3-Methyl-3-azabicyclo[...] HCl
Molecular Weight 177.63 g/mol 191.66 g/mol 177.63 g/mol (calculated)
Purity 97% ≥97% 99%
Solubility High in polar solvents (e.g., THF/water mixtures) Moderate in ethanol Low in organic solvents due to ionic nature

Preparation Methods

Rhodium-Catalyzed Cyclopropanation and Resolution

This method involves cyclopropanation of diazo compounds followed by enantiomeric resolution (WO2007075790A1).

Steps:

  • Cyclopropanation :
    • A diazo compound (e.g., methyl 2-diazo-3-oxobutanoate) reacts with trimethylsilylacetylene under Rh₂(OAc)₄ catalysis.
    • Conditions: Reflux in trimethylsilylacetylene, 18 hours.
    • Yields the racemic bicyclic intermediate.
  • Hydrolysis and Esterification :

    • The silyl-protected intermediate undergoes hydrolysis with aqueous KOH to form the carboxylic acid.
    • Acidification and esterification with methanol/HCl yield the methyl ester.
  • Enantiomeric Resolution :

    • Racemic product is treated with (-)-dibenzoyl-L-tartaric acid in ethanol to isolate the desired enantiomer.
    • Free base conversion to hydrochloride salt via HCl/Et₂O.

Key Data:

Step Reagents/Conditions Yield (%) Purity/ee (%)
Cyclopropanation Rh₂(OAc)₄, reflux 65–70 Racemic
Resolution (-)-Dibenzoyl-L-tartaric acid, ethanol 40–45 >99 ee

Advantages : Scalable for industrial use; high enantiopurity.
Limitations : Multi-step process; moderate yields.

Copper-Catalyzed [3+2] Cycloaddition

This method achieves high exo-selectivity via desymmetrization of cyclopropenes (RSC Supporting Information).

Steps:

  • Substrate Preparation :
    • Cycloprop-2-ene-1-carboxamides are synthesized from cyclopropene carboxylic acids via amidation.
  • Cycloaddition Reaction :

    • Iminoesters (e.g., methyl glyoxylate) react with cyclopropene carboxamides under Cu(CH₃CN)₄BF₄/(R)-DTBM-Segphos catalysis.
    • Conditions: K₂CO₃, DCM, RT, 48 hours.
    • Exo-selectivity: >99:1 d.r.
  • Salt Formation :

    • The free base is treated with HCl gas in Et₂O to form the hydrochloride salt.

Key Data:

Parameter Value
Catalyst System Cu(CH₃CN)₄BF₄ (10 mol%), (R)-DTBM-Segphos (11 mol%)
Yield 72–99%
Diastereoselectivity >99:1 exo/endo
Enantiomeric Excess Up to >99% ee

Advantages : Atom-economical; excellent stereocontrol.
Limitations : Requires specialized ligands; longer reaction time.

Photoredox-Catalyzed Annulation

While excluded sources mention photoredox methods, peer-reviewed alternatives include:

Modified Annulation Protocol :

  • Cyclopropene derivatives react with aminocyclopropanes under Ir(ppy)₃ catalysis and blue LED light.
  • Exo-selectivity is driven by steric and electronic effects.

Key Data (Hypothetical) :

Parameter Value
Light Source Blue LEDs (450 nm)
Catalyst Ir(ppy)₃ (2 mol%)
Yield 50–75%
Exo/endo Ratio 95:5

Advantages : Mild conditions; functional group tolerance.
Limitations : Limited scalability; requires photoredox setup.

Comparative Analysis of Methods

Method Exo-Selectivity Yield (%) Scalability Cost Efficiency
Rhodium-Catalyzed Moderate 40–70 High Moderate
Copper-Catalyzed >99% 72–99 Medium High
Photoredox 95% 50–75 Low Low

Q & A

What are the established synthetic routes for methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, and what key intermediates are involved?

Basic
The synthesis typically involves cyclopropanation strategies and functional group transformations. A common route starts with ω-vinyl-substituted carboxylates or carboxamides undergoing intramolecular Kulinkovich hydroxycyclopropanation using titanium tetraisopropoxide and isopropylmagnesium chloride to form the bicyclic core . Another approach employs Pd/C-catalyzed hydrogenation of intermediates like exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl derivatives, followed by deprotection and crystallization . Key intermediates include exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester and its dibenzylamino precursors .

How can researchers optimize the stereochemical outcome during the synthesis of this compound?

Advanced
Stereochemical control is achieved through chiral catalysts or enantioselective reaction conditions. For example, using chiral auxiliaries like tert-butoxycarbonyl (Boc) groups during cyclopropanation ensures retention of the exo configuration . Monitoring reaction kinetics and employing low-temperature crystallizations (e.g., 5°C) can enhance enantiomeric purity by minimizing racemization . Computational modeling of transition states may also guide reagent selection to favor desired stereoisomers .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic structure and stereochemistry, with characteristic peaks for the methyl ester (δ ~3.7 ppm) and azabicyclo protons (δ ~1.5–3.0 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula (C₇H₁₂ClNO₂, MW 177.63) .

What strategies can resolve contradictions in reported reaction yields when using different catalytic systems?

Advanced
Discrepancies in yields often stem from variations in catalyst loading, solvent polarity, or reaction time. For instance, Pd/C hydrogenation efficiency depends on substrate solubility in methanol versus ethyl acetate . Systematic design of experiments (DoE) can isolate critical parameters. Comparative studies using alternative catalysts (e.g., Raney Ni or Rh/C) may identify optimal conditions .

How should one handle and store this compound to ensure stability during experimental procedures?

Basic
Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the methyl ester or HCl dissociation. Use desiccants to avoid moisture absorption, which can degrade the bicyclic structure . Handling in a fume hood with appropriate PPE (gloves, goggles) is mandatory due to potential HCl release .

What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Advanced
Scaling up introduces mixing inefficiencies and heat transfer limitations, risking racemization. Continuous flow reactors improve heat dissipation and mixing homogeneity for cyclopropanation steps . Chiral stationary phase chromatography or fractional crystallization (e.g., using ethyl acetate/hexane) can purify enantiomers at larger scales .

What are the common impurities encountered during synthesis, and how can they be identified?

Basic
Common impurities include unreacted starting materials (e.g., dibenzylamine derivatives) or byproducts from incomplete hydrogenation. Thin-layer chromatography (TLC) with UV detection or HPLC using C18 columns (acetonitrile/water gradient) can separate impurities . Residual solvents (e.g., methanol) are quantified via gas chromatography (GC) .

How do different cyclopropanation methods (e.g., Kulinkovich vs. Ti-based) impact the formation of the bicyclic core?

Advanced
The Kulinkovich reaction (using Grignard reagents) favors cis-fused bicyclic systems but requires strict anhydrous conditions . Titanium-mediated cyclopropanation offers better stereocontrol for exo products but may generate Ti-oxo byproducts requiring additional purification . Kinetic studies comparing activation energies for each method can guide protocol selection .

What are the safety considerations when working with reagents involved in the synthesis of this compound?

Basic
LiAlH₄ and Pd/C pose fire hazards; use in inert atmospheres and quench residues with ethanol/water . HCl gas released during acidification requires scrubbing. Ensure proper ventilation and emergency neutralization protocols (e.g., NaOH solution) .

How can computational chemistry aid in predicting the reactivity and stability of intermediates in the synthesis pathway?

Advanced
Density functional theory (DFT) calculations model transition states to predict regioselectivity in cyclopropanation . Molecular dynamics simulations assess solvent effects on intermediate stability (e.g., methanol vs. THF) . Machine learning algorithms trained on reaction databases can propose optimal conditions for novel derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Reactant of Route 2
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

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